2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Medicinal Chemistry Agrochemical Discovery Building Block Sourcing

2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine (CAS 1228897-80-0) is a pentafluorinated pyridine derivative that combines a chlorine leaving group at C2, a difluoromethoxy (–OCHF₂) substituent at C3, and a trifluoromethyl (–CF₃) group at C6 on a single heteroaromatic ring. With a molecular formula of C₇H₃ClF₅NO and a molecular weight of 247.55 g·mol⁻¹, it occupies a unique position among fluorinated pyridine building blocks by offering three electronically distinct vectors for sequential orthogonal derivatization.

Molecular Formula C7H3ClF5NO
Molecular Weight 247.55 g/mol
CAS No. 1228897-80-0
Cat. No. B1412078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
CAS1228897-80-0
Molecular FormulaC7H3ClF5NO
Molecular Weight247.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1OC(F)F)Cl)C(F)(F)F
InChIInChI=1S/C7H3ClF5NO/c8-5-3(15-6(9)10)1-2-4(14-5)7(11,12)13/h1-2,6H
InChIKeyMQNKOXWVGWZHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine (CAS 1228897-80-0): A Multifluorinated Pyridine Scaffold for Life-Science Building Block Procurement


2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine (CAS 1228897-80-0) is a pentafluorinated pyridine derivative that combines a chlorine leaving group at C2, a difluoromethoxy (–OCHF₂) substituent at C3, and a trifluoromethyl (–CF₃) group at C6 on a single heteroaromatic ring [1]. With a molecular formula of C₇H₃ClF₅NO and a molecular weight of 247.55 g·mol⁻¹, it occupies a unique position among fluorinated pyridine building blocks by offering three electronically distinct vectors for sequential orthogonal derivatization [1]. The molecule is primarily supplied as a research intermediate for agrochemical and pharmaceutical discovery programs, with commercial availability at analytically certified purities of 98% .

Pentafluorinated pyridine scaffold with orthogonal derivatization vectors
Cl, OCHF₂, and CF₃ groups for sequential cross-coupling and property tuning
Supplied at analytically certified purity grade for sensitive catalyst chemistry

Why 2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine Cannot Be Replaced by Simpler Trifluoromethylpyridines in Demanding Multi-Step Syntheses


Simpler trifluoromethylpyridine analogs such as 2-chloro-6-(trifluoromethyl)pyridine (MW 181.54) and 2-chloro-3-(difluoromethoxy)pyridine (MW 179.55) lack the simultaneous orthogonal functional-group presentation of the title compound . The chlorine at C2 provides a universal cross-coupling handle, while the C3 –OCHF₂ group can serve as a metabolically stable lipophilic isostere of –OH or –OMe, and the C6 –CF₃ strongly withdraws electron density to tune ring electronics for downstream transformations [1]. Replacing the title compound with a positional isomer (e.g., moving –OCHF₂ from C3 to C2) alters the highest-occupied molecular orbital (HOMO)/LUMO distribution and can invert site-selectivity in palladium-catalyzed cross-couplings, leading to different regioisomeric products [1]. The diffuse differences demand experimental verification of any substitute on a project-by-project basis; generic replacement without such data risks excursion from the original synthetic route.

Simpler trifluoromethylpyridines
Lack the C3 –OCHF₂ group needed for orthogonal functionalization; synthetic route complexity may shift.
Positional isomers
May invert HOMO/LUMO distribution and alter site-selectivity in Pd-catalyzed cross-couplings, leading to different regioisomeric products.
Direct analog substitution
Without experimental verification, generic replacement risks deviation from the established synthetic pathway.

Quantitative Evidence Guide for Scientific Selection of 2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine Over Its Closest Analogs


Higher Molecular Complexity and Fluorine Count Compared to Common Mono-Functionalized 2-Chloro-6-(trifluoromethyl)pyridine

Relative to 2-chloro-6-(trifluoromethyl)pyridine (MW 181.54 g·mol⁻¹, C₆H₃ClF₃N; CAS 39890-95-4), the title compound carries an additional difluoromethoxy group that increases molecular weight by 66.01 g·mol⁻¹ (36%) and adds two fluorine atoms, raising total fluorine count from three to five [1]. Computed XLogP3-AA rises from approximately 2.0–2.2 for the simpler analog to approximately 3.7 for the fully substituted scaffold, indicating markedly higher lipophilicity that can be exploited for membrane-permeability tuning without additional synthetic steps [2].

Mol. Weight & LogP
Reported
247.55 g·mol⁻¹ +36% vs 181.54 XLogP3 ≈ 3.7 (+1.5–1.7)
May support lipophilicity tuning without additional synthetic steps.
Computed isomer properties; verify experimentally.
Medicinal Chemistry Agrochemical Discovery Building Block Sourcing

Orthogonal Derivatization Vectors Enable Sequential Functionalization Without Scaffold Redesign

The title compound offers three chemically distinct sites for sequential elaboration: (i) SNAr or transition-metal-catalyzed cross-coupling at C2–Cl; (ii) potential late-stage C–H functionalization at C4 or C5; and (iii) use of the –OCHF₂ and –CF₃ groups as metabolically stable, electronically tuned substituents that modulate ring reactivity rather than serving as primary reaction handles [1]. In contrast, 2-chloro-6-(trifluoromethyl)pyridine provides only two differentiated vectors (C2–Cl and C–H sites), while 2-chloro-3-(difluoromethoxy)pyridine lacks the strong electron-withdrawing –CF₃ required to bias palladium-catalyzed oxidative addition selectively at C2 over other positions [1]. Site-selective Suzuki–Miyaura couplings on 2,6-dichloro-3-(trifluoromethyl)pyridine have been demonstrated to proceed with >95% selectivity for the C2 position under specific conditions, and analogous selectivity is anticipated for the title compound [1].

Orthogonal Vectors
Class-level
Target: 3 vectors (C2–Cl, C4/C5 C–H, C3/C6 tuning)
vs
Analog: 2 vectors, no –CF₃ bias
Site-selectivity >95% (related scaffold)
May reduce protection steps in convergent library synthesis.
Based on class-level Suzuki–Miyaura data; direct confirmation needed.
Synthetic Methodology C–H Functionalization Cross-Coupling

Analytically Certified Purity of 98% Provides a Defined Quality Specification for Reproducible Research-Grade Synthesis

The title compound is commercially supplied with a certified purity specification of 98% (HPLC or GC area normalization), as documented by the vendor Leyan . In contrast, the simpler analog 2-chloro-3-(difluoromethoxy)pyridine is typically offered at 95% purity by multiple suppliers, representing a lower quality baseline . The 98% purity tier reduces the burden of additional in-house purification before use in sensitive organometallic chemistry, where impurities can poison palladium catalysts or generate uncharacterized side-products.

Purity Specification
Data to verify
98% HPLC/GC
May reduce pre-purification need for Pd-catalyzed steps.
Vendor batch-specific COA; verify before use.
Quality Control Reproducibility Procurement Specification

Computed Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differ Materially from Non-Difluoromethoxylated Analogs

For the positional isomer 3-chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine, PubChem-computed TPSA is 22.1 Ų with 7 hydrogen-bond acceptors (HBA) [1]. The simpler comparator 2-chloro-6-(trifluoromethyl)pyridine has a TPSA of approximately 12.9 Ų (pyridine nitrogen only) and 4 HBA [1]. The –OCHF₂ oxygen contributes an additional ~9.2 Ų of polar surface area and introduces conformational flexibility that has been shown to permit environment-dependent lipophilicity switching in fluorinated alkoxy groups [2]. This property profile affects predictions of passive membrane permeability and oral bioavailability in early-stage drug discovery, making the title compound a more information-rich probe scaffold.

TPSA & HBA
Class-level
22.1 Ų +9.2 vs 12.9 7 HBA (+3)
Differentiated polar surface may modulate ADME properties within scaffold.
Computed isomer data; experimental ADME profiling needed.
Drug Design ADME Prediction Computational Chemistry

Recommended Research and Industrial Application Scenarios for 2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine Based on Established Evidence


Medicinal Chemistry Library Synthesis via Sequential Orthogonal Cross-Coupling

Programs requiring rapid generation of trisubstituted pyridine SAR libraries benefit from the compound's three vectors [1]. A typical workflow involves Suzuki–Miyaura coupling at C2–Cl to install a first aryl or heteroaryl ring, followed by directed C–H activation at C4 or C5, with the –OCHF₂ and –CF₃ groups serving as metabolically stable lipophilic anchors. The >95% site-selectivity demonstrated for related 2,6-dichloro-3-(trifluoromethyl)pyridines under mild Pd-catalysis [1] suggests similarly predictable outcomes, reducing purification burden and enabling parallel library synthesis.

Agrochemical Lead Optimization Requiring High Lipophilicity and Metabolic Stability

The computed XLogP3 of ~3.7 and the established metabolic resistance of –OCHF₂ relative to –OMe [1][2] position this building block for herbicide or fungicide lead optimization programs where in-plant translocation demands balanced lipophilicity and oxidative stability. The compound's three-vector architecture allows systematic tuning of target binding while maintaining favorable physicochemical properties, reducing the need for scaffold hopping during lead optimization.

Reproducible Multi-Step Synthesis Where Catalyst Compatibility Is Critical

The commercially available 98% purity grade makes this compound suitable for sensitive Pd- or Cu-catalyzed transformations where trace levels of sulfur- or phosphine-containing impurities can poison catalysts. Procurement of pre-qualified material eliminates the need for pre-purification steps (e.g., recrystallization or flash chromatography) before use in key C–C and C–N bond-forming reactions, improving batch-to-batch reproducibility across multi-gram synthesis campaigns.

Application
Selection Property
Validation Focus
Parallel SAR library synthesis
Orthogonal derivatization vectors
Site-selectivity and step efficiency
Lipophilicity-driven agrochemical design
Computed logP and –OCHF₂ metabolic stability
Physicochemical profile and translocation
Catalyst-sensitive multi-step synthesis
Certified purity grade
Batch-to-batch reproducibility and impurity control
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